2-(Ethoxymethylene)-4-ethylcyclohexan-1-one
Description
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one (CAS: 1344832-29-6) is a cyclic ketone derivative featuring an ethoxymethylene group at position 2 and an ethyl substituent at position 4 of the cyclohexanone ring. This compound belongs to a class of cyclohexanone derivatives with modified substituents that influence reactivity, solubility, and applications in organic synthesis. Ethoxymethylene groups are frequently employed as intermediates in the preparation of heterocyclic compounds, such as pyrazoles and thiazolidinones, due to their ability to participate in cyclization and condensation reactions .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2Z)-2-(ethoxymethylidene)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-9-5-6-11(12)10(7-9)8-13-4-2/h8-9H,3-7H2,1-2H3/b10-8- |
InChI Key |
FFZZJDJXBHJEAK-NTMALXAHSA-N |
Isomeric SMILES |
CCC1CCC(=O)/C(=C\OCC)/C1 |
Canonical SMILES |
CCC1CCC(=O)C(=COCC)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one typically involves the reaction of ethyl cyclohexanone with ethyl orthoformate in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The process involves heating the reactants in a three-necked flask equipped with a thermometer, gas inlet tube, and a packed column to prevent the loss of volatile products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Ethoxymethylene)-4-ethylcyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles and complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Biological Studies: It is employed in the synthesis of bioactive compounds for medicinal research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylene)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The ethoxymethylene group can participate in nucleophilic addition reactions, while the cyclohexanone core provides stability and reactivity. The pathways involved include the formation of intermediates that can undergo further transformations to yield desired products .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The ethoxymethylene group in cyclohexanone derivatives can be paired with diverse substituents, leading to distinct physicochemical properties. Key analogs include:
Key Observations:
Physical Properties and Spectral Data
- 1H NMR Trends: Ethoxymethylene protons typically resonate as singlets near δ 7.6–8.0 ppm (e.g., δ 7.98 ppm in Ethyl 3-[5-(ethoxymethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) . Ethoxy groups appear as quartets (δ ~4.30 ppm) and triplets (δ ~1.28 ppm) .
- Melting Points : Derivatives with larger substituents (e.g., propyl) may exhibit higher melting points due to increased van der Waals interactions .
Comparative Performance in Reactions
- Condensation Efficiency: Cyclohexanone derivatives with smaller substituents (e.g., methyl) react faster in Knoevenagel condensations than bulkier analogs .
- Solubility: Ethyl and propyl substituents enhance lipophilicity, making these compounds suitable for non-polar reaction media .
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